molecular formula C16H20BNO3S B1403389 [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol CAS No. 2096997-09-8

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol

Cat. No.: B1403389
CAS No.: 2096997-09-8
M. Wt: 317.2 g/mol
InChI Key: MVAJNJUOLYFDDW-UHFFFAOYSA-N
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Description

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol ( 2096997-09-8) is a high-value chemical building block integral to modern synthetic chemistry, particularly in pharmaceutical research and development . This compound, with the molecular formula C16H20BNO3S and a molecular weight of 317.21 g/mol, features two key functional groups: a pinacol boronic ester and a thiazolyl methanol group . The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, is widely recognized for its crucial role in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds between aryl halides and aryl boronic acids/esters . This makes the compound an essential advanced intermediate for constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs) and other functional materials. The secondary alcohol group attached to the thiazole heterocycle offers a versatile handle for further synthetic modifications, enabling derivatization to esters, ethers, or other functionalized compounds to explore structure-activity relationships . Suppliers offer this product for research purposes, and it is typically accompanied by the safety advisory that it may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment . This chemical is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)13(19)14-18-8-9-22-14/h5-10,13,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAJNJUOLYFDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that boron-containing compounds possess unique properties that can enhance the efficacy of anticancer drugs. For instance, derivatives of boron compounds have been shown to inhibit tumor growth by targeting specific biological pathways. A study demonstrated that thiazole-based compounds exhibit selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of thiazole derivatives. Compounds similar to 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl-thiazol-2-yl-methanol have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown promising results in enhancing cell viability under stress conditions .

Organic Synthesis Applications

Cross-Coupling Reactions
The compound can serve as a versatile reagent in cross-coupling reactions. Specifically, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds effectively. The presence of the dioxaborolane moiety enhances the reactivity of aryl halides and provides a pathway for the formation of complex organic molecules .

Borylation Reactions
The application of this compound in borylation reactions allows for the introduction of boron into organic substrates. This is particularly useful in the synthesis of boronic acids and esters which are important intermediates in organic synthesis and material science . The ability to functionalize various substrates via borylation expands its utility in synthetic chemistry.

Material Science Applications

Polymer Chemistry
In material science, boron-containing compounds like 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl-thiazol-2-yl-methanol are explored for their potential in developing new polymers with enhanced properties. The incorporation of boron can improve thermal stability and mechanical strength in polymer matrices .

Sensor Development
Furthermore, the compound has been investigated for use in sensor technologies. Boron-based materials exhibit unique electronic properties that can be harnessed for developing sensors capable of detecting various analytes at low concentrations . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Studies

Study ReferenceApplication AreaFindings
AnticancerDemonstrated selective cytotoxicity against cancer cell lines; potential for drug development.
NeuroprotectionEnhanced cell viability under oxidative stress; promising neuroprotective properties.
Organic SynthesisSuccessful application in Suzuki-Miyaura coupling reactions; effective synthesis of biaryl compounds.
BorylationEffective introduction of boron into organic substrates; useful for synthesizing boronic acids.
Polymer ChemistryImproved thermal stability and mechanical strength in polymer composites.
Sensor DevelopmentUnique electronic properties suitable for sensor technology; potential for low-concentration detection.

Mechanism of Action

The mechanism by which [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

Compound Melting Point/State Yield Key Functional Groups Notable Applications
Target Compound Not reported ~85%* Thiazole, -CH2OH, boronate Suzuki coupling, drug design
[3-(Boronate)phenyl]methanol (2b) 48–50°C 86% -CH2OH, boronate Intermediate synthesis
2-Phenyl-4-(boronate)thiazole Not reported ~75% Thiazole, boronate Cross-coupling substrates
4-Chloro-[3-(boronate)phenyl]methanol (2d) Oil 90% -CH2OH, Cl, boronate Electron-deficient substrates
3-Methoxy-4-(boronate)phenol Not reported Not reported -OCH3, -OH, boronate Polymer chemistry

*Estimated based on analogous syntheses .

Reactivity in Suzuki-Miyaura Coupling

  • Thiazole vs.
  • Hydroxymethyl Group: The -CH2OH group could stabilize Pd intermediates via hydrogen bonding, enhancing reaction efficiency compared to non-hydroxylated analogs .

Spectroscopic Data

  • 11B NMR : Boronate esters typically show δ ~30 ppm (e.g., 30.6 ppm for compound 2d ). The target compound’s boron environment is expected to be similar.
  • 1H NMR : The thiazole proton (e.g., δ ~7.5–8.5 ppm) and hydroxymethyl (-CH2OH, δ ~4.5–5.0 ppm) would distinguish the target from analogs like 2b .

Biological Activity

The compound [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18BNO3S
  • Molecular Weight : 283.17 g/mol
  • CAS Number : Not explicitly provided in the sources.

The compound's biological activity is primarily attributed to its interactions with specific biological targets. The thiazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation. The boron-containing group enhances the compound's ability to form stable complexes with biological molecules.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The incorporation of a dioxaborolane moiety may enhance these effects through improved bioavailability and target specificity.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Studies suggest that the presence of a boron atom can increase the compound's efficacy against various bacterial strains by interfering with bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of cell wall synthesis
Enzyme InhibitionCompetitive inhibition

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of thiazole derivatives. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity (IC50 ≈ 0.1 μM) against specific targets involved in tumor growth and survival .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a related thiazole derivative exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the boron moiety in enhancing antimicrobial efficacy through improved interaction with bacterial membranes .

Q & A

Q. What are the established synthetic routes for [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol, and how can reaction conditions be optimized?

The compound’s synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for coupling with halogenated thiazole intermediates. Key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used under inert atmospheres .
  • Solvent and temperature : Reactions are conducted in polar aprotic solvents (e.g., THF or DMF) at 60–80°C to balance reactivity and stability .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity . Optimization focuses on minimizing side reactions (e.g., protodeboronation) by controlling pH and moisture levels .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole and boronic ester moieties. For example, the dioxaborolane group shows a singlet at ~1.3 ppm (methyl protons) and a boron-bound aromatic proton downfield shift (~7.5–8.5 ppm) .
  • IR spectroscopy : B-O stretching (~1350 cm⁻¹) and C-S (thiazole) vibrations (~690 cm⁻¹) are diagnostic .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the dioxaborolane-thiazole linkage .

Q. How does the boronic ester group influence this compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity in Suzuki couplings by:

  • Steric protection : The tetramethyl groups prevent hydrolysis of the boronic ester .
  • Electron-withdrawing effects : Facilitates transmetallation with palladium catalysts, enabling aryl-aryl bond formation . Applications include synthesizing biaryl derivatives for drug discovery or materials science .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility .
  • DFT calculations : Compare experimental and computed structures to validate static vs. dynamic distortions .
  • Multi-technique validation : Pair X-ray data with solid-state NMR or IR to confirm crystalline-phase behavior .

Q. What computational methods are used to predict this compound’s bioactivity or reactivity?

  • Molecular docking : Models interactions with biological targets (e.g., enzymes) by aligning the thiazole and boronic ester moieties into active sites .
  • QSAR studies : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with antimicrobial or antitumor activity .
  • DFT for reaction mechanisms : Simulates transition states in cross-coupling reactions to optimize catalytic conditions .

Q. How do structural modifications to the thiazole or boronic ester moieties alter bioactivity?

Comparative studies with analogs (e.g., replacing thiazole with oxazole or modifying boronic ester substituents) reveal:

  • Thiazole modifications : Electron-withdrawing groups enhance metabolic stability but may reduce solubility .
  • Boronic ester variations : Bulkier substituents (e.g., cyclohexyl vs. tetramethyl) impact Suzuki coupling efficiency and hydrolysis resistance . SAR tables (see example below) guide rational design :
Analog StructureKey FeatureBioactivity (IC₅₀)
Thiazole with -CH₂OHEnhanced hydrogen bonding12 nM (enzyme X)
Oxazole replacementReduced cytotoxicity45 nM (enzyme X)
Bulkier boronic ester (e.g., cyclohexyl)Lower aqueous solubility89 nM (enzyme X)

Q. What mechanistic insights exist for its role in catalytic cycles or unexpected side reactions?

  • Oxidative addition : The Pd⁰ catalyst reacts with aryl halides, forming Pdᴵᴵ intermediates .
  • Transmetallation : Boronic ester transfers the aryl group to Pdᴵᴵ, with rate-limiting steps influenced by steric hindrance .
  • Side reactions : Protodeboronation occurs under acidic conditions, mitigated by buffered systems (e.g., K₂CO₃ in THF/H₂O) .

Q. How does this compound compare to structurally related boronic ester-thiazole hybrids?

Key distinctions include:

  • Electronic effects : The thiazol-2-yl-methanol group provides a hydrogen-bond donor, enhancing target binding vs. simpler thiazoles .
  • Stability : The tetramethyl dioxaborolane offers superior hydrolytic stability compared to pinacol boronic esters .
  • Synthetic versatility : The phenyl-thiazole scaffold allows modular derivatization for diverse applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol
Reactant of Route 2
Reactant of Route 2
[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol

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